molecular formula C17H16O2 B514111 (2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 50990-40-4

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No. B514111
CAS RN: 50990-40-4
M. Wt: 252.31g/mol
InChI Key: IFJLNOXFRRHOQD-KPKJPENVSA-N
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Description

“(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H16O2 . It has an average mass of 252.308 Da and a monoisotopic mass of 252.115036 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 421.9±45.0 °C at 760 mmHg, and a flash point of 190.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its ACD/LogP is 4.42 .

Scientific Research Applications

Structural Analysis and Interaction Studies

(2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, a compound related to the target molecule, was extensively studied using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The study revealed intricate intermolecular interactions, such as N-H⋯O and C-H⋯O, contributing to the stability and structural intricacies of the molecule. These interactions were quantified using various methods like Hirshfeld surface analysis and DFT calculations (Venkatesan et al., 2016).

Spectroscopic Characterization

The compound (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was characterized using techniques like FT-IR, UV-visible, 1H NMR, HRMS, and single-crystal X-ray diffraction. The study involved a comprehensive spectroscopic analysis and theoretical calculations, which showed good agreement with the experimental data, highlighting the compound's molecular geometry and vibrational frequencies (Sadgir et al., 2020).

Biological and Optical Properties

Antioxidant Activity

Methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to the target molecule, were synthesized and tested for their antioxidant activity. The study assessed their radical scavenging ability and indicated that certain structural modifications in the chalcone derivatives can enhance their antioxidant properties (Sulpizio et al., 2016).

Nonlinear Optical Studies

Two novel chalcone derivatives were studied for their nonlinear optical properties using the Z-scan technique and DFT method. The study provides insights into the third-order nonlinear optical properties, optical limiting behavior, and laser damage threshold, suggesting potential applications in optical devices (Mathew et al., 2019).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-12H,1-2H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJLNOXFRRHOQD-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

CAS RN

6552-66-5
Record name 4'-METHOXY-4-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Adam, S Samshuddin, B Narayana… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the title compound, C18H18N2O2, the pyrazole ring has a twisted conformation on the CH—CH2 bond. The tolyl ring and the 4-methoxyphenyl ring are inclined to the mean plane of …
Number of citations: 8 scripts.iucr.org
MY Wani, AR Bhat, A Azam, DH Lee, I Choi… - European journal of …, 2012 - Elsevier
A series of pyrazoline derivatives (1a–15a) was synthesized by cyclization of chalcones (1–15) with 2-[5-(4-methoxyphenyl)-1H-tetrazol-1-yl]acetohydrazide under basic conditions and …
Number of citations: 60 www.sciencedirect.com
B Narayanac, N Amerama - Acta Cryst, 2015 - core.ac.uk
In the title compound, C18H18N2O2, the pyrazole ring has a twisted conformation on the CH—CH2 bond. The tolyl ring and the 4-methoxyphenyl ring are inclined to the mean plane of …
Number of citations: 0 core.ac.uk

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